
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a quinoline ring substituted with a pentafluorophenyl group and a trinitrophenol moiety. The molecular formula of this compound is C21H9F5N4O7, and it has a molecular weight of 524.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with pentafluorobenzene under specific conditions to form the quinoline derivative. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the trinitrophenol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amino derivatives from nitro groups.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes. The trinitrophenol moiety can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic acid: Similar in having a pentafluorophenyl group but lacks the quinoline and trinitrophenol moieties.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains the pentafluorophenyl group but differs in the functional groups attached to the benzene ring.
2,3,4,5,6-Pentafluorophenyl quinoline-8-sulfonate: Similar quinoline structure but with a sulfonate group instead of trinitrophenol.
Uniqueness
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to its combination of a quinoline ring, a pentafluorophenyl group, and a trinitrophenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
89562-60-7 |
|---|---|
Molecular Formula |
C21H9F5N4O7 |
Molecular Weight |
524.3 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H6F5N.C6H3N3O7/c16-11-10(12(17)14(19)15(20)13(11)18)9-6-5-7-3-1-2-4-8(7)21-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H |
InChI Key |
DENSQNWHMXQNBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


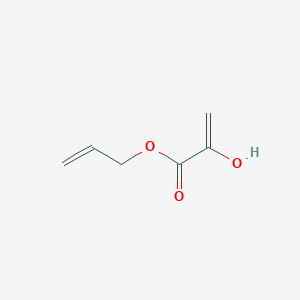
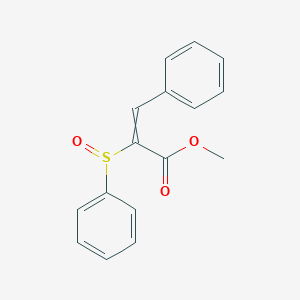
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)

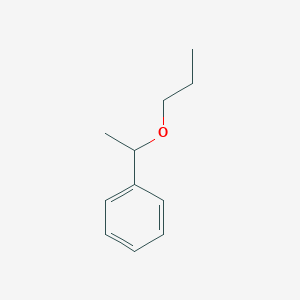
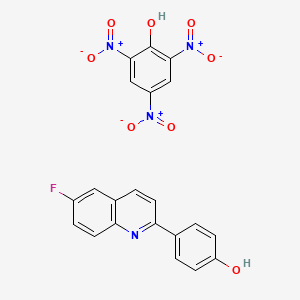
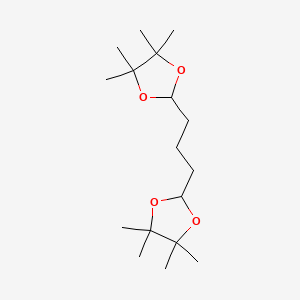
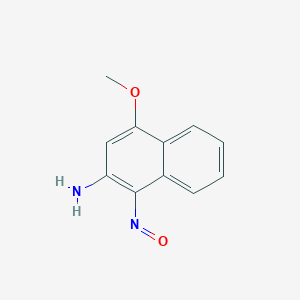
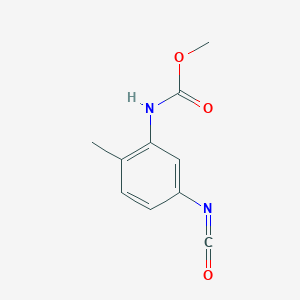
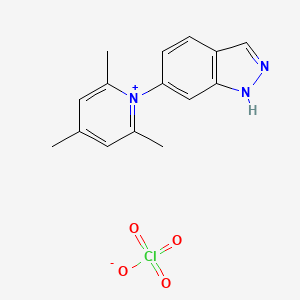

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
